molecular formula C9H9NO4 B13014545 Methyl 2-formyl-6-methoxynicotinate

Methyl 2-formyl-6-methoxynicotinate

Cat. No.: B13014545
M. Wt: 195.17 g/mol
InChI Key: YMOXPWKFDARZKZ-UHFFFAOYSA-N
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Description

Methyl 2-formyl-6-methoxynicotinate: is an organic compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a formyl group at the 2-position and a methoxy group at the 6-position on the nicotinate ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-formyl-6-methoxynicotinate typically involves the formylation of methyl 6-methoxynicotinate. One common method includes the use of formylating agents such as formic acid or formic anhydride under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale formylation reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-formyl-6-methoxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 2-formyl-6-methoxynicotinate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Uniqueness: Methyl 2-formyl-6-methoxynicotinate is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The formyl group allows for specific interactions with biological targets, while the methoxy group enhances its solubility and membrane permeability .

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

methyl 2-formyl-6-methoxypyridine-3-carboxylate

InChI

InChI=1S/C9H9NO4/c1-13-8-4-3-6(9(12)14-2)7(5-11)10-8/h3-5H,1-2H3

InChI Key

YMOXPWKFDARZKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)OC)C=O

Origin of Product

United States

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